molecular formula C16H17N3O2 B11682139 N'-(pyridin-2-ylmethylene)-2-(m-tolyloxy)propanehydrazide

N'-(pyridin-2-ylmethylene)-2-(m-tolyloxy)propanehydrazide

Katalognummer: B11682139
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: XXPBOPJXPWZIMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features both aromatic and heterocyclic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 2-(3-methylphenoxy)acetohydrazide with pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Wirkmechanismus

The mechanism of action of 2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-METHYLPHENOXY)PYRIDINE: Similar in structure but lacks the hydrazide moiety.

    N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE: Similar but lacks the phenoxy group.

Uniqueness

2-(3-METHYLPHENOXY)-N’-[(PYRIDIN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to the combination of its phenoxy and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .

Eigenschaften

Molekularformel

C16H17N3O2

Molekulargewicht

283.32 g/mol

IUPAC-Name

2-(3-methylphenoxy)-N-(pyridin-2-ylmethylideneamino)propanamide

InChI

InChI=1S/C16H17N3O2/c1-12-6-5-8-15(10-12)21-13(2)16(20)19-18-11-14-7-3-4-9-17-14/h3-11,13H,1-2H3,(H,19,20)

InChI-Schlüssel

XXPBOPJXPWZIMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NN=CC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.